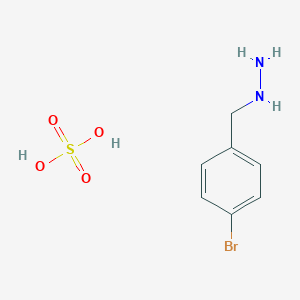

(4-Bromobenzyl)hydrazine sulfate

Beschreibung

(4-Bromobenzyl)hydrazine sulfate is an organobromine compound with the chemical formula C₇H₈BrN₂·H₂SO₄. It is a pale yellow to colorless solid, soluble in polar solvents like ethanol and dichloromethane . As a hydrazine derivative, it serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing hydrazone linkages for anticancer and antimicrobial agents .

Eigenschaften

IUPAC Name |

(4-bromophenyl)methylhydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.H2O4S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQTWAZLZKKNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)Br.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromobenzyl)hydrazine sulfate typically involves several steps, including diazotization, reduction, purification, and salification . One common method starts with the diazotization of 4-bromoaniline to form a diazonium salt, which is then reduced using zinc powder and concentrated hydrochloric acid. The resulting product is purified and converted to the sulfate salt using acetone .

Industrial Production Methods

In industrial settings, the production of (4-Bromobenzyl)hydrazine sulfate follows similar steps but on a larger scale. The process involves maintaining strong acidity during the diazotization and reduction steps to ensure complete reactions. The use of acetone in the salification step helps improve the purity and appearance of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromobenzyl)hydrazine sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc powder and concentrated hydrochloric acid are commonly used as reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzyl hydrazines .

Wissenschaftliche Forschungsanwendungen

(4-Bromobenzyl)hydrazine sulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Bromobenzyl)hydrazine sulfate involves its interaction with molecular targets through nucleophilic addition reactions. The hydrazine moiety can form hydrazones with aldehydes and ketones, which can then undergo further reactions such as the Wolff-Kishner reduction to yield alkanes . This compound can also participate in substitution reactions, where the bromine atom is replaced by other nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hydrazine Derivatives

Substituent Effects on Physicochemical Properties

Key substituents in analogous compounds include halogens (Br, Cl, F), nitro (-NO₂), and sulfonyl (-SO₂) groups. These substituents influence melting points, solubility, and spectroscopic signatures:

Key Observations :

- Bromine’s electron-withdrawing effect increases molecular stability, reflected in higher melting points for brominated sulfonates (e.g., 4l vs. 4m) .

- Nitro groups introduce strong IR absorption bands (~1530 cm⁻¹), absent in halogenated analogs .

Antibacterial Activity

- Bromo-substituted hydrazones exhibit enhanced antibacterial activity compared to nitro or chloro analogs. For example, Br-substituted derivatives showed 2–4× higher inhibition against E. coli and S. aureus due to increased lipophilicity enhancing membrane penetration .

Anticancer Activity

- Hydrazine sulfate (parent compound) demonstrated mixed results in clinical trials: Positive: Inhibited Walker 256 carcinosarcoma growth in rats . Negative: No survival benefit in human NSCLC trials .

- Brominated derivatives like 4l (sulfonated hydrazine) showed moderate cytotoxicity in cancer cell lines, likely due to Br’s ability to disrupt DNA replication .

Metabolic and Toxicity Profiles

- Metabolism: Disubstituted hydrazines (e.g., procarbazine) are metabolized by mitochondrial monoamine oxidase to azo derivatives, which may induce neurotoxicity . Bromine’s steric bulk may slow metabolic degradation compared to smaller substituents like Cl .

Structural and Crystallographic Comparisons

- Crystal Packing : Bromine’s van der Waals radius (1.85 Å) creates distinct π-π stacking distances in sulfonylhydrazides (e.g., 3.8 Å for Br vs. 3.6 Å for Cl) .

- Torsional Angles : Br-substituted compounds exhibit smaller torsion angles (5–10°) in sulfonamide linkages, enhancing planarity and intermolecular interactions .

Biologische Aktivität

(4-Bromobenzyl)hydrazine sulfate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

(4-Bromobenzyl)hydrazine sulfate is derived from 4-bromobenzylhydrazine, which features a bromine atom substituted on a benzyl group attached to a hydrazine moiety. Its chemical formula is , and it is typically encountered in its sulfate form for enhanced solubility and stability.

Antibacterial Activity

Research has demonstrated that (4-bromobenzyl)hydrazine sulfate exhibits significant antibacterial properties against various strains of bacteria. A study conducted by Kumar et al. highlighted the compound's effectiveness against Salmonella typhi and Bacillus subtilis, where it showed moderate to strong activity.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

Antifungal Activity

In addition to its antibacterial properties, (4-bromobenzyl)hydrazine sulfate has been evaluated for antifungal activity. It has shown promising results against common fungal pathogens, indicating its potential as an antifungal agent.

Anticancer Activity

The compound's anticancer properties have also been investigated. Studies suggest that (4-bromobenzyl)hydrazine sulfate can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Enzyme Inhibition

(4-Bromobenzyl)hydrazine sulfate has been reported to inhibit several key enzymes, which may contribute to its therapeutic effects:

- Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases.

- Urease : The compound has shown strong inhibitory effects on urease, which could be beneficial in managing urinary tract infections.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various derivatives of (4-bromobenzyl)hydrazine sulfate. The derivatives were screened for their biological activities, revealing that modifications in the chemical structure could enhance or diminish their pharmacological effects.

Key Findings:

- Synthesis Methodology : The synthesis typically involves diazotization followed by reduction processes using zinc powder and concentrated hydrochloric acid, yielding high-purity products with minimal impurities.

- Biological Screening : A systematic screening approach was adopted to evaluate the antibacterial and antifungal activities of synthesized compounds, with several derivatives showing enhanced activity compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.